molecular formula C10H20N2 B2659445 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine CAS No. 2091623-08-2

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine

Cat. No.: B2659445
CAS No.: 2091623-08-2
M. Wt: 168.284
InChI Key: QUINXQDNOPMTFA-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is a compound that features an azetidine ring attached to a cyclohexane ring with a methyl group and an amine group Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the azetidine ring, followed by functionalization and attachment to the cyclohexane ring. The use of high-throughput synthesis and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is unique due to its combination of the azetidine ring with a cyclohexane ring, providing a distinct structural framework that can be exploited for various applications. Its unique reactivity and potential biological activities make it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

4-(azetidin-1-yl)-4-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXQDNOPMTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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